molecular formula C7H10O4 B2671120 Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate CAS No. 2418618-62-7

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate

Cat. No.: B2671120
CAS No.: 2418618-62-7
M. Wt: 158.153
InChI Key: LZDHAYXZIHHZRT-NJXYFUOMSA-N
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Description

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate (C₇H₁₀O₄, MW 158.16 g/mol) is a chiral oxetane derivative characterized by a strained four-membered oxetane ring with a methyl substituent at the 4R position and an ester group at C2 (Figure 1). The compound’s stereochemistry is critical, as its (4S)-enantiomer (CAS: 2460745-63-3) has been discontinued, suggesting differential stability or bioactivity between enantiomers . Oxetanes are valued in medicinal chemistry for their ability to modulate physicochemical properties, such as solubility and metabolic stability, due to their ring strain and polarity .

Properties

IUPAC Name

ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-10-7(9)6-5(8)4(2)11-6/h4,6H,3H2,1-2H3/t4-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHAYXZIHHZRT-NJXYFUOMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(=O)[C@H](O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

R-COOH+CH3CH2OHR-COOCH2CH3+H2O\text{R-COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{R-COOCH}_2\text{CH}_3 + \text{H}_2\text{O} R-COOH+CH3​CH2​OH→R-COOCH2​CH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and ethanol.

    Reduction: The carbonyl group in the oxetane ring can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxetane ring and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Ring Systems

Target Compound vs. Cyclohexene Derivatives

Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (e.g., compounds 9–16 from ) feature a six-membered cyclohexene ring fused with aromatic groups. Unlike the strained oxetane ring (bond angles ~90°), cyclohexene derivatives adopt chair or boat conformations, reducing ring strain. This structural difference impacts reactivity: oxetanes undergo ring-opening reactions more readily, whereas cyclohexene derivatives favor electrophilic additions or Diels-Alder reactions .

Target Compound vs. Chromene Derivatives

Ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate (C₁₈H₁₇NO₄, MW 311.32 g/mol) contains a fused benzopyran system. The chromene core enables extensive conjugation, resulting in UV absorption properties absent in the oxetane derivative. Puckering analysis (Q = 0.118 Å, θ = 95.1°, φ = 352.0°) reveals a non-planar chromene ring stabilized by intramolecular N–H···O hydrogen bonds, contrasting with the planar oxetane ring .

Target Compound vs. Pyrrolo-Pyridazine Esters

The pyrrolo[1,2-b]pyridazine derivative () incorporates a bicyclic heteroaromatic system. The complex ring system may enhance binding affinity in biological targets but complicates synthesis .

Physicochemical Properties

Property Target Compound Cyclohexene Derivative Chromene Derivative
Molecular Weight (g/mol) 158.16 ~300–350 311.32
Ring Strain High (oxetane) Low (cyclohexene) Moderate (chromene)
Hydrogen Bonding Limited Absent Extensive (N–H···O)
Solubility Moderate (ester) Low (aromatic substituents) Low (planar chromene)

Crystallographic and Stability Data

  • Target Compound: No crystallographic data provided. Stability inferred from discontinued (4S)-enantiomer, suggesting sensitivity to racemization or degradation .
  • Chromene Derivative: Crystallizes in a monoclinic system (C2/c) with Z = 6. Hydrogen-bonded dimers form via N–H···O interactions (R = 0.038), enhancing thermal stability .
  • Puckering Analysis : Chromene’s Q = 0.118 Å indicates slight puckering, while oxetane’s planar geometry lacks such distortion .

Biological Activity

Ethyl (4R)-4-methyl-3-oxooxetane-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H14O3
  • Molecular Weight: 158.195 g/mol

The compound features an oxetane ring, which is known for its unique reactivity and potential biological activity due to the strain in the ring structure.

Pharmacological Effects

  • Antimicrobial Activity:
    This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.
  • Antioxidant Properties:
    The compound has been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects:
    Preliminary studies have shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in various biological models.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Interaction with Cell Membranes: Its structural properties allow it to interact with lipid membranes, affecting membrane integrity and function.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it was effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The study concluded that this compound could be a promising candidate for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Bacillus subtilis32

Study 2: Antioxidant Activity

Research assessing the antioxidant activity of the compound utilized various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited IC50 values comparable to well-known antioxidants like ascorbic acid.

Assay TypeIC50 (µg/mL)
DPPH50
ABTS45

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